molecular formula C17H21BN2O3 B8197894 4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine

4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine

Cat. No.: B8197894
M. Wt: 312.2 g/mol
InChI Key: LMDTTXSUCDCMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine (CAS: 1799298-78-4) is a boronic ester-functionalized pyrimidine derivative with a molecular weight of 312.18 g/mol (C₁₇H₂₁BN₂O₃) . The compound features a pyrimidine ring substituted with a methyl group at the 4-position and a phenoxy group at the 2-position, where the phenyl ring is further modified with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds for pharmaceutical and materials science applications .

Properties

IUPAC Name

4-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O3/c1-12-10-11-19-15(20-12)21-14-8-6-13(7-9-14)18-22-16(2,3)17(4,5)23-18/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDTTXSUCDCMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Toluene, DMF, DMSO.

Major Products

The major products formed from these reactions include phenolic derivatives, reduced forms of the compound, and substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Electronic Effects
4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine 4-Methyl, 2-phenoxy (boronated) 312.18 Reference compound Methyl (electron-donating) stabilizes pyrimidine ring; phenoxy-boronate enables cross-coupling.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (23c) 5-Boronate, 2-phenoxy (CF₃O) 381.15 Trifluoromethoxy (electron-withdrawing) increases lipophilicity and metabolic stability. CF₃O group enhances electrophilicity, potentially accelerating cross-coupling.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyloxy)pyrimidine 5-Boronate, 2-p-tolyloxy 312.18 p-Tolyl (electron-donating) improves solubility in nonpolar solvents. Methyl on phenoxy may reduce steric hindrance compared to CF₃O.
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine Pyrazolyl-boronate, pyrimidine 277.13 Pyrazolyl replaces phenoxy; smaller heterocycle alters steric profile. Pyrazole’s N-H may participate in hydrogen bonding, affecting reactivity.

Reactivity in Cross-Coupling Reactions

  • The target compound’s methyl group minimizes steric hindrance, facilitating efficient coupling with aryl halides.
  • Trifluoromethoxy Analog (23c) : The CF₃O group enhances electrophilicity, but its bulkiness may reduce coupling efficiency compared to the methyl-substituted compound .
  • Pyrazolyl Analog : The pyrazole’s nitrogen lone pairs may coordinate with palladium, altering catalytic activity .

Biological Activity

4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C₁₆H₁₈BNO₄
  • Molecular Weight : 303.23 g/mol
  • CAS Number : 1799298-78-4

Research indicates that compounds containing the pyrimidine scaffold exhibit various biological activities, particularly in drug discovery. The presence of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances the compound's interaction with biological targets. Notably, pyrimidines have been linked to:

  • Anticancer activity : They can inhibit specific kinases involved in tumor growth.
  • Antimicrobial properties : Some derivatives show effectiveness against resistant strains of bacteria and fungi .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
AntimicrobialEffective against certain strains of Staphylococcus aureus and Mycobacterium species .
AnticancerExhibits potential in inhibiting cancer cell proliferation through kinase inhibition .
CytotoxicityLow toxicity observed in vitro against normal human cells compared to tumor cells .

Case Studies

  • Anticancer Activity :
    • A study evaluated the effect of pyrimidine derivatives on various cancer cell lines. The results indicated that derivatives similar to this compound showed significant inhibition of cell growth in breast and lung cancer models with IC50 values ranging from 0.5 to 1.0 μM .
  • Antimicrobial Efficacy :
    • In another study focusing on antimicrobial properties, compounds with similar structures demonstrated MIC values against Mycobacterium abscessus ranging from 4–8 μg/mL. This suggests a promising avenue for treating infections caused by resistant strains .
  • Toxicity Assessment :
    • Toxicity studies revealed that at high concentrations (>20 mM), the compound induced apoptosis in glioma cells but remained non-toxic to normal fibroblasts at lower concentrations. This selective toxicity profile is crucial for therapeutic applications .

Pharmacokinetics

The pharmacokinetic properties of pyrimidine derivatives are essential for understanding their bioavailability and therapeutic efficacy:

  • Absorption : The compound exhibits moderate oral bioavailability (31.8%) when administered in vivo.
  • Clearance Rate : The clearance was noted to be approximately 82.7 mL/h/kg after intravenous administration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a pyrimidine core with a halogen substituent (e.g., chlorine at the 2-position) can react with a boronic ester-functionalized aryl group under palladium catalysis. Key steps include:

  • Use of Pd(II) acetate and ligands (e.g., "Catalyst A™") in 2-methyltetrahydrofuran at 100°C for 3 hours .
  • Purification via column chromatography (hexane/acetone gradient) to isolate the product .
    • Critical Parameters : Ensure anhydrous conditions, precise stoichiometry of the boronic ester, and inert atmosphere to prevent oxidation of the boron moiety .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and boronic ester integrity. Compare chemical shifts with related pyrimidine derivatives (e.g., δ ~8.5 ppm for pyrimidine protons) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangement of the dioxaborolan ring .
  • HPLC-MS : Monitor purity (>98%) and detect trace byproducts (e.g., dehalogenated intermediates) .

Q. What are the common applications of this compound in medicinal chemistry?

  • Role as a Boron-Containing Intermediate : It serves as a key building block in synthesizing kinase inhibitors or antiviral agents via late-stage functionalization. The boronic ester enables cross-coupling to introduce aromatic moieties into drug candidates .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?

  • Methodology :

  • Employ density functional theory (DFT) to calculate transition states and identify rate-limiting steps in the Suzuki-Miyaura coupling .
  • Use quantum chemical calculations (e.g., COSMO-RS) to predict solvent effects on reaction efficiency .
    • Case Study : Simulations revealed that polar aprotic solvents (e.g., THF) stabilize Pd intermediates, improving yields by 15–20% compared to non-polar solvents .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Approach :

  • Dynamic NMR : Detect rotational barriers in hindered aryl-pyrimidine bonds, which may cause splitting or broadening of signals .
  • Isotopic Labeling : Introduce 19F^{19}\text{F} or 11B^{11}\text{B} labels to distinguish overlapping peaks in complex mixtures .
    • Example : A study resolved conflicting 1H^{1}\text{H} NMR data by identifying rotamers in the phenoxy-pyrimidine linkage, confirmed via variable-temperature NMR .

Q. How does the boronic ester’s stability vary under different experimental conditions?

  • Stability Profiling :

  • Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 4–9) via HPLC. The dioxaborolan ring is stable in anhydrous organic solvents but hydrolyzes in acidic media (t1/2_{1/2} < 1 hour at pH 3) .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, requiring storage at –20°C under argon .

Q. What mechanistic insights explain side reactions during cross-coupling with this compound?

  • Key Findings :

  • Protodeboronation: Competing pathway in protic solvents (e.g., ethanol), leading to loss of the boronic ester. Mitigated by using dry toluene and Cs2_2CO3_3 as base .
  • Homocoupling: Traced to excess Pd(0) species; minimized by optimizing ligand-to-Pd ratio (2:1) and adding catalytic Cu(I) .

Methodological Challenges and Solutions

Q. How to design experiments for studying this compound’s reactivity in complex mixtures?

  • Design Framework :

  • High-Throughput Screening (HTS) : Test 96-well plates with varying catalysts, bases, and solvents to map reactivity landscapes .
  • In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track reaction progress and identify intermediates .

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles mandatory due to potential irritancy of pyrimidine derivatives .
  • Waste Disposal : Collect boronate-containing waste separately for incineration to prevent environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.